

Spectroscopic Profile of N-Benzylcyclopropylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzylcyclopropylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Benzylcyclopropylamine**, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Core Spectroscopic Data

The empirical formula for **N-Benzylcyclopropylamine** is $C_{10}H_{13}N$, with a molecular weight of 147.22 g/mol. [1][2] This baseline information is crucial for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (1H) and carbon-13 (^{13}C) NMR spectra of **N-Benzylcyclopropylamine** provide detailed information about its atomic connectivity and chemical environment.

Table 1: 1H NMR Spectroscopic Data for **N-Benzylcyclopropylamine**[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
3.75	Singlet	2H	Methylene protons (CH ₂)
2.15	Multiplet	1H	Cyclopropyl methine proton (CH)
0.80	Multiplet	1H	NH proton
0.40 - 0.60	Multiplet	4H	Cyclopropyl methylene protons (CH ₂)

Table 2: ¹³C NMR Spectroscopic Data for **N-Benzylcyclopropylamine**[3]

Chemical Shift (δ) ppm	Assignment
140.5	Quaternary aromatic carbon
128.4	Aromatic CH
128.2	Aromatic CH
126.9	Aromatic CH
55.8	Methylene carbon (CH ₂)
35.1	Cyclopropyl methine carbon (CH)
10.8	Cyclopropyl methylene carbons (CH ₂)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-Benzylcyclopropylamine** exhibits characteristic absorption bands corresponding to its amine and aromatic functionalities.[1]

Table 3: Key IR Absorption Bands for **N-Benzylcyclopropylamine**^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H stretch (secondary amine) ^{[4][5]}
3025	Medium	Aromatic C-H stretch
2950	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Strong	Aromatic C=C bending
1120	Medium	C-N stretch
740, 700	Strong	Monosubstituted benzene ring C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **N-Benzylcyclopropylamine** would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **N-Benzylcyclopropylamine**

m/z	Relative Intensity	Assignment
147	Moderate	Molecular Ion [M] ⁺
91	High	Tropylium ion [C ₇ H ₇] ⁺ (from benzylic cleavage)
56	Moderate	[C ₃ H ₅ NH] ⁺ (from cleavage of the benzyl group)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amines and can

be adapted for **N-Benzylcyclopropylamine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Benzylcyclopropylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The use of a deuterated solvent is essential to avoid large solvent signals in the ^1H NMR spectrum.
- Instrumentation: Utilize a standard NMR spectrometer, such as a Bruker AC-300.[3]
- ^1H NMR Acquisition:
 - Acquire the spectrum at a frequency of 300 MHz or higher for better resolution.
 - Set the spectral width to approximately 10-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - The relaxation delay should be set to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).
 - Use a wider spectral width, typically 0-220 ppm.
 - Employ proton decoupling to simplify the spectrum and enhance sensitivity.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).

IR Spectroscopy Protocol

- Sample Preparation: As **N-Benzylcyclopropylamine** is a liquid at room temperature, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

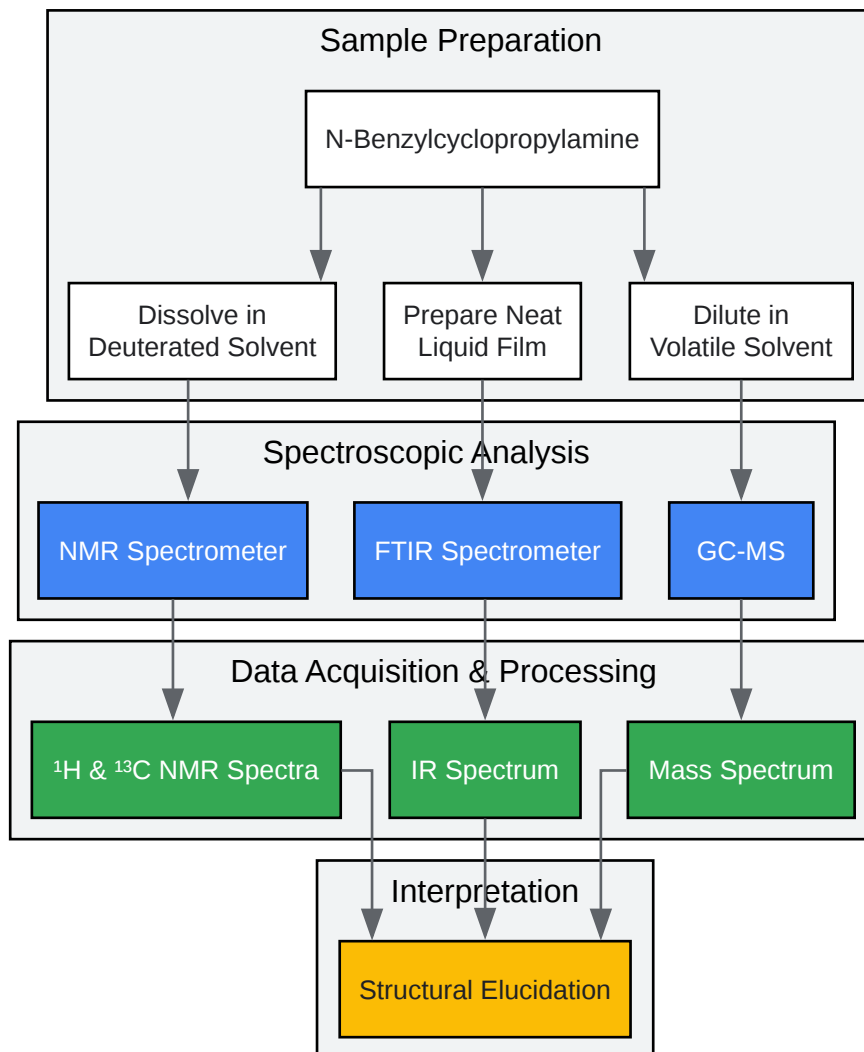
- Sample Preparation: Prepare a dilute solution of **N-Benzylcyclopropylamine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Method:
 - Injector: Use a split/splitless injector at a temperature of 250°C.
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is suitable.
 - Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

- Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Set the mass analyzer to scan a mass range of m/z 40-400.
 - Source Temperature: Maintain the ion source temperature at approximately 230°C.
- Data Analysis: Identify the peak corresponding to **N-Benzylcyclopropylamine** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Benzylcyclopropylamine**.

General Spectroscopic Analysis Workflow



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References

- 1. N-benzylcyclopropylamine [webbook.nist.gov]
- 2. N-benzylcyclopropylamine [webbook.nist.gov]

- 3. N-Cyclopropylbenzenemethanamine | C₁₀H₁₃N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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